molecular formula C9H18S B13171686 4,4-Dimethylcycloheptane-1-thiol

4,4-Dimethylcycloheptane-1-thiol

Cat. No.: B13171686
M. Wt: 158.31 g/mol
InChI Key: XLISCJPJAPHQKK-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol derivative of cycloheptane, characterized by the presence of a thiol group (-SH) attached to the first carbon of the cycloheptane ring, and two methyl groups attached to the fourth carbon. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylcycloheptane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 4,4-dimethylcycloheptanone. This process typically includes the following steps:

    Reduction of 4,4-dimethylcycloheptanone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Conversion to the thiol: The alcohol is then converted to the thiol using a thiolating agent like thiourea followed by hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct thiolation of 4,4-dimethylcycloheptane using hydrogen sulfide (H2S) in the presence of a catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcycloheptane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiol can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: The corresponding hydrocarbon (C9H18).

    Substitution: Various substituted thiol derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethylcycloheptane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.

    Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It is used in the production of polymers, pharmaceuticals, and as a flavoring agent due to its strong odor.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biological processes, including protein folding and cellular signaling. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane-1-thiol: Lacks the two methyl groups at the fourth carbon.

    4-Methylcycloheptane-1-thiol: Has only one methyl group at the fourth carbon.

    Cyclohexane-1-thiol: A six-membered ring instead of a seven-membered ring.

Uniqueness

4,4-Dimethylcycloheptane-1-thiol is unique due to the presence of two methyl groups at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct from other thiol derivatives.

Properties

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

4,4-dimethylcycloheptane-1-thiol

InChI

InChI=1S/C9H18S/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3

InChI Key

XLISCJPJAPHQKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)S)C

Origin of Product

United States

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